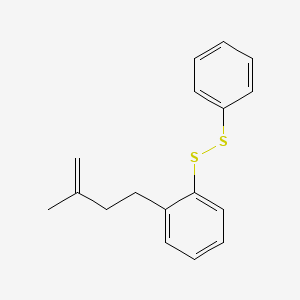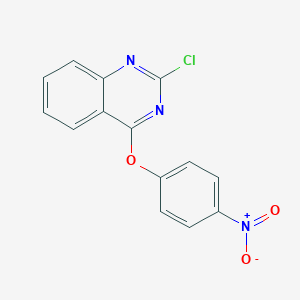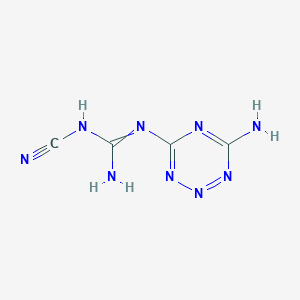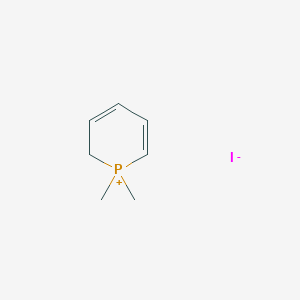![molecular formula C19H40N2O2 B14597576 4-{[3-(Dodecylamino)propyl]amino}butanoic acid CAS No. 60595-54-2](/img/structure/B14597576.png)
4-{[3-(Dodecylamino)propyl]amino}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[3-(Dodecylamino)propyl]amino}butanoic acid is an organic compound with the molecular formula C19H40N2O2. It contains a carboxylic acid group, two secondary amine groups, and a long dodecyl chain. This compound is of interest due to its unique structure, which combines hydrophilic and hydrophobic properties, making it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(Dodecylamino)propyl]amino}butanoic acid typically involves a multi-step process. One common method starts with the reaction of dodecylamine with 3-chloropropylamine to form 3-(dodecylamino)propylamine. This intermediate is then reacted with succinic anhydride to yield the final product, this compound. The reaction conditions often require an inert atmosphere, such as nitrogen, and the use of solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be incorporated to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
4-{[3-(Dodecylamino)propyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of amides or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-{[3-(Dodecylamino)propyl]amino}butanoic acid has diverse applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.
Biology: Employed in the study of membrane proteins and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.
Mechanism of Action
The mechanism of action of 4-{[3-(Dodecylamino)propyl]amino}butanoic acid involves its interaction with biological membranes. The dodecyl chain inserts into the lipid bilayer, while the hydrophilic head interacts with the aqueous environment. This dual interaction can disrupt membrane integrity, making it useful in drug delivery and as an antimicrobial agent. The compound may also interact with specific molecular targets, such as membrane proteins, affecting their function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)butanoic acid: Similar structure but with dimethyl groups instead of the dodecyl chain.
3-Aminobutanoic acid: Lacks the dodecyl chain and has a simpler structure.
4-Aminobutanoic acid:
Uniqueness
4-{[3-(Dodecylamino)propyl]amino}butanoic acid is unique due to its long hydrophobic dodecyl chain combined with hydrophilic amine and carboxylic acid groups. This amphiphilic nature makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions, such as in surfactants and drug delivery systems .
Properties
CAS No. |
60595-54-2 |
|---|---|
Molecular Formula |
C19H40N2O2 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
4-[3-(dodecylamino)propylamino]butanoic acid |
InChI |
InChI=1S/C19H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-15-20-17-13-18-21-16-12-14-19(22)23/h20-21H,2-18H2,1H3,(H,22,23) |
InChI Key |
IHDQYHVFSNRZRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNCCCNCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


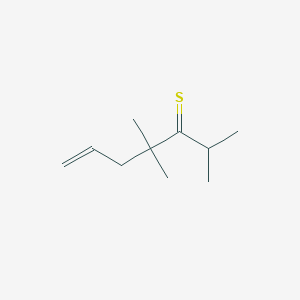
methanone](/img/structure/B14597499.png)
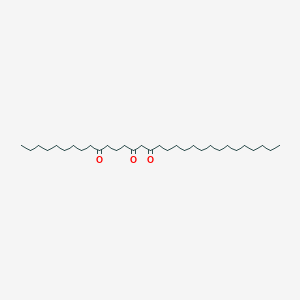
![5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-phenyl-](/img/structure/B14597511.png)
![1H-Pyrazole-3-carboxylic acid, 4-[(acetyloxy)methyl]-, ethyl ester](/img/structure/B14597513.png)
![8-Bromo-6-methyl-2H-[1,3]dioxolo[4,5-G]isoquinolin-6-ium bromide](/img/structure/B14597514.png)
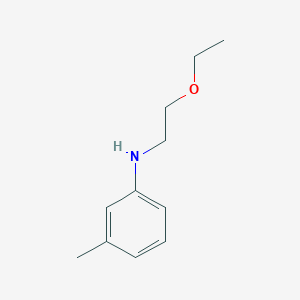

![1,1'-[Methoxy(phenyl)methylene]bis[2-(prop-1-en-2-yl)benzene]](/img/structure/B14597526.png)
![3-(6-Methyl-7-oxo-1,4-dioxaspiro[4.4]nonan-6-yl)propanoic acid](/img/structure/B14597528.png)
